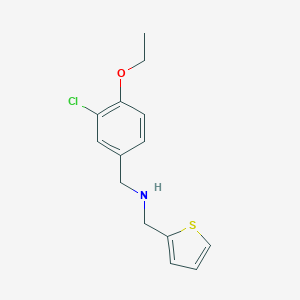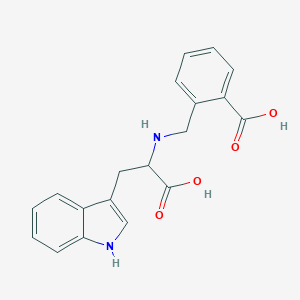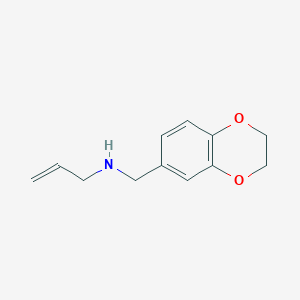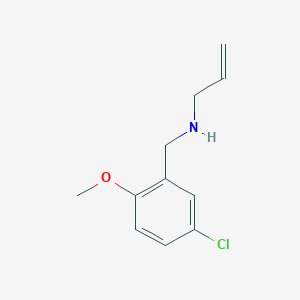
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide: is a chemical compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide typically involves the reaction of 5-methyl-2,1,3-benzothiadiazole with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiadiazole or naphthamide moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthoic acid, while reduction may produce N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthylamine.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide can be compared with other benzothiadiazole derivatives, such as:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-nitrobenzamide: This compound has a nitro group instead of a naphthamide moiety, which may result in different chemical and biological properties.
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide:
Eigenschaften
Molekularformel |
C18H13N3OS |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H13N3OS/c1-11-9-10-15-17(21-23-20-15)16(11)19-18(22)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,19,22) |
InChI-Schlüssel |
YAUJXPKZMYGVSB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-propanamine](/img/structure/B249542.png)
![N-[(5-phenylfuran-2-yl)methyl]propan-2-amine](/img/structure/B249543.png)

![(3-METHYLBUTYL)({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE](/img/structure/B249545.png)
![2-butyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2H-tetraazol-5-amine](/img/structure/B249546.png)
![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B249548.png)
![N-(2,3-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249550.png)
![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B249552.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethanamine](/img/structure/B249556.png)

![1-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249559.png)
![2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol](/img/structure/B249562.png)

